5-(trifluoromethyl)-2,3-dihydro-1H-indole-6-carboxylic acid hydrochloride
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Overview
Description
5-(Trifluoromethyl)-2,3-dihydro-1H-indole-6-carboxylic acid hydrochloride is a chemical compound characterized by the presence of a trifluoromethyl group (-CF3) attached to an indole ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(trifluoromethyl)-2,3-dihydro-1H-indole-6-carboxylic acid hydrochloride typically involves multiple steps, starting with the construction of the indole core followed by the introduction of the trifluoromethyl group. Common synthetic routes include:
Friedel-Crafts Acylation: This method involves the acylation of indole with trifluoromethylated acyl chlorides in the presence of a Lewis acid catalyst.
Nucleophilic Substitution: The trifluoromethyl group can be introduced via nucleophilic substitution reactions using trifluoromethylating agents such as trifluoromethyltrimethylsilane (TMS-CF3) or trifluoromethyl iodide (CF3I).
Industrial Production Methods: Industrial production of this compound often employs large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are increasingly being used to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 5-(Trifluoromethyl)-2,3-dihydro-1H-indole-6-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the indole core to its corresponding carboxylic acid derivatives.
Reduction: Reduction reactions can reduce the carboxylic acid group to alcohols or amines.
Substitution: Substitution reactions can replace hydrogen atoms on the indole ring with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents such as halogens (Cl2, Br2) and strong bases (NaOH, KOH) are often used.
Major Products Formed:
Oxidation: Indole-6-carboxylic acid derivatives.
Reduction: Indole-6-alcohols or amines.
Substitution: Halogenated or alkylated indoles.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group enhances the stability and reactivity of the resulting compounds, making it valuable in organic synthesis.
Biology: In biological research, 5-(trifluoromethyl)-2,3-dihydro-1H-indole-6-carboxylic acid hydrochloride is used to study enzyme inhibition and receptor binding. Its unique structure allows for the exploration of new biological pathways and targets.
Medicine: This compound has potential applications in drug discovery and development. Its trifluoromethyl group can improve the pharmacokinetic properties of pharmaceuticals, leading to more effective and longer-lasting drugs.
Industry: In the chemical industry, this compound is used as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which 5-(trifluoromethyl)-2,3-dihydro-1H-indole-6-carboxylic acid hydrochloride exerts its effects depends on its specific application. For example, in drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its activity. The trifluoromethyl group enhances binding affinity and selectivity, making the compound more effective.
Molecular Targets and Pathways:
Enzyme Inhibition: Targets specific enzymes involved in disease pathways.
Receptor Binding: Binds to receptors involved in signaling pathways.
Comparison with Similar Compounds
Indole-3-carboxylic acid: Similar structure but lacks the trifluoromethyl group.
Trifluoromethylindole derivatives: Other indole derivatives with different substituents.
Uniqueness: 5-(Trifluoromethyl)-2,3-dihydro-1H-indole-6-carboxylic acid hydrochloride is unique due to the presence of the trifluoromethyl group, which significantly alters its chemical and biological properties compared to similar compounds. This group enhances the compound's stability, reactivity, and binding affinity, making it a valuable tool in research and industry.
Properties
IUPAC Name |
5-(trifluoromethyl)-2,3-dihydro-1H-indole-6-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO2.ClH/c11-10(12,13)7-3-5-1-2-14-8(5)4-6(7)9(15)16;/h3-4,14H,1-2H2,(H,15,16);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDEOEEYCPLTNGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=CC(=C(C=C21)C(F)(F)F)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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